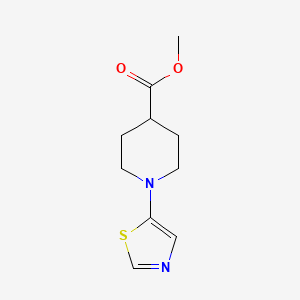![molecular formula C12H11ClO B13468222 [4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
[4-(Chloromethyl)naphthalen-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Chloromethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chloromethyl group and a hydroxymethyl group are attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions:
Chloromethylation of Naphthalene: The synthesis of [4-(Chloromethyl)naphthalen-1-yl]methanol typically begins with the chloromethylation of naphthalene. This reaction involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Reduction: The resulting chloromethylated naphthalene is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [4-(Chloromethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form naphthalen-1-ylmethanol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols are used under basic or neutral conditions.
Major Products:
Oxidation: Formation of naphthalen-1-ylmethanal or naphthalen-1-ylmethanoic acid.
Reduction: Formation of naphthalen-1-ylmethanol.
Substitution: Formation of various substituted naphthalen-1-ylmethanol derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [4-(Chloromethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of desired products.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the synthesis of pharmaceutical agents due to its structural similarity to biologically active molecules.
Biochemical Studies: It is used in studies to understand the interaction of naphthalene derivatives with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals and intermediates.
作用机制
The mechanism of action of [4-(Chloromethyl)naphthalen-1-yl]methanol involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various applications.
相似化合物的比较
Naphthalene: The parent compound, naphthalene, lacks the functional groups present in [4-(Chloromethyl)naphthalen-1-yl]methanol.
Naphthalen-1-ylmethanol: This compound is similar but lacks the chloromethyl group.
Chloromethylnaphthalene: This compound has the chloromethyl group but lacks the hydroxymethyl group.
Uniqueness:
Functional Groups: The presence of both chloromethyl and hydroxymethyl groups in this compound makes it unique and versatile for various chemical reactions and applications.
Reactivity: The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in synthesis and industry.
属性
分子式 |
C12H11ClO |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
[4-(chloromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H11ClO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,14H,7-8H2 |
InChI 键 |
ZVOXTLXPWPWJSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=CC=C(C2=C1)CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


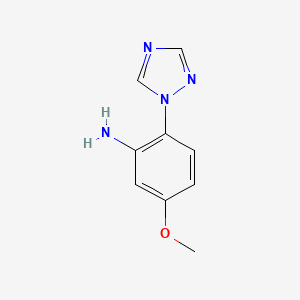
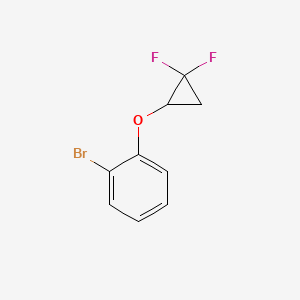
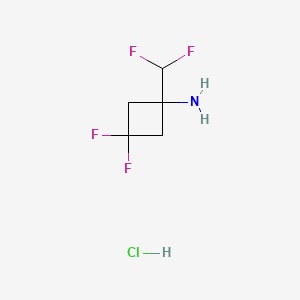
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
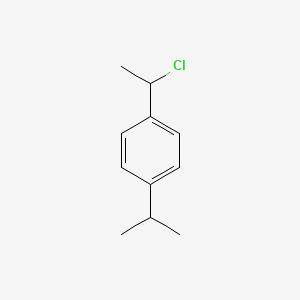
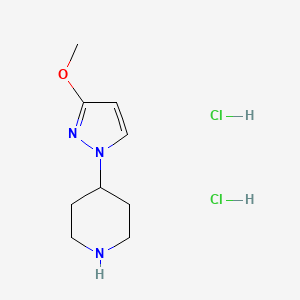
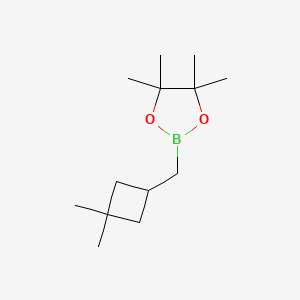
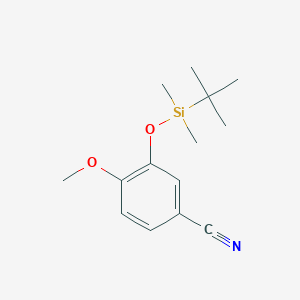
![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)

![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
